molecular formula C15H19N3OS B2457549 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034315-44-9

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No. B2457549
CAS RN: 2034315-44-9
M. Wt: 289.4
InChI Key: XBORKYQYECIGJY-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Association Studies and Complex Formation

Research on similar urea derivatives has focused on their ability to form complexes through hydrogen bonding. One study explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, highlighting the classical substituent effect on the association facilitated by hydrogen bonding. This study provides insights into the complex formation capabilities of urea derivatives, suggesting potential applications in designing molecular recognition systems and sensors (Ośmiałowski et al., 2013).

Lithiation and Substitution Reactions

Another area of research involves the lithiation and substitution reactions of urea derivatives, which are critical for synthetic chemistry. Studies on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds reveal the regioselectivity of these reactions, providing pathways to substituted derivatives with high yields. This research underscores the compound's significance in organic synthesis, offering methods for introducing functional groups and building complex molecules (Smith et al., 2013).

Metal Ion Binding and Coordination Chemistry

The compound's structural motif is also relevant to coordination chemistry, where its ability to bind metal ions through nitrogen atoms is of interest. Research on ion-pair binding by mixed N,S-donor 2-ureidopyridine ligands demonstrates the compound's potential in forming complexes with metals, which could be exploited in catalysis, environmental remediation, and the development of new materials (Qureshi et al., 2009).

Supramolecular Chemistry and Self-assembly

Furthermore, the urea derivative's structural elements facilitate investigations into supramolecular chemistry, particularly in self-assembly processes. Studies focusing on the assembly of macrocyclic structures using urea ligands highlight the potential for creating novel molecular architectures. These findings could lead to advancements in nanotechnology, molecular devices, and materials science (Troff et al., 2012).

properties

IUPAC Name

1-tert-butyl-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-4-8-16-13(11)12-7-5-9-20-12/h4-9H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBORKYQYECIGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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